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Frequently Asked Questions (FAQSs)

e Q1: What is the primary mechanism behind the delavirdine-didanosine interaction? The
interaction is physicochemical, not metabolic. Delavirdine mesylate requires an acidic environment
for optimal dissolution and absorption [1]. Didanosine (specifically, the older buffered tablet
formulation) contains antacid buffers to protect it from gastric acid. Concurrent administration raises

the gastric pH, which can significantly reduce the solubility and subsequent absorption of delavirdine

[2] [3].

¢ Q2: Does this interaction occur with all didanosine formulations? The documented interaction is
most pronounced with the buffered tablet and powder formulations of didanosine. The modern
enteric-coated (EC) capsule (Videx EC) is designed to dissolve in the intestine, not the stomach.
While the EC formulation may lessen the interaction by bypassing gastric pH alteration, the definitive
study was conducted with the buffered formulation. A prudent approach is to apply the same dosing

separation until specific studies with the EC capsule confirm its lack of interaction [4] [5].

¢ Q3: What is the clinical significance of this interaction based on available studies? The clinical

significance depends on the dosing regimen:

o Single-Dose Studies: Showed a statistically significant reduction in the absorption of both
drugs when administered concurrently. Delavirdine exposure (AUC) was reduced by up to 38%
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[2] [3].

o Multiple-Dose (Steady-State) Studies: Found that while a reduction in delavirdine's maximum
concentration (Cmax) persisted, its overall exposure (AUC) was not significantly different from
baseline. No significant impact on didanosine pharmacokinetics was observed at steady state
[1]. The conclusion from the multiple-dose study was that for long-term therapy, the drugs could
be taken together to enhance adherence, but administering them one hour apart successfully
avoided the interaction [1].

e Q4: Is delavirdine still available for clinical use? No. Delavirdine (Rescriptor) is no longer
marketed in the United States [6]. This guide is intended for historical and research purposes to

understand drug interaction principles.

Experimental Data & Protocols

The following tables summarize key quantitative findings from pivotal clinical studies on this interaction.

Table 1: Single-Dose Pharmacokinetic Study Data (n=12) [2] [3] This crossover study evaluated the

interaction after a single dose of delavirdine mesylate (400 mg) and didanosine (125-200 mg as buffered

tablets).
Treatment Delavirdine Delavirdine Didanosine Didanosine
Protocol Cmax (uM) AUCo - « (uM¢h) Cmax (M) AUCo - o« (uM¢h)
Drugs Given 7.22+4.0 225+ 14 465+2.0 7.93+39
Alone
Drugs Given 351+19 14057 3.22 £0.59 6.54+2.3

Concurrently

% Change 1 51% 1 38% 1 31% 1 18%

Table 2: Multiple-Dose Pharmacokinetic Study Data (n=9) [1] This steady-state study evaluated HIV-

infected patients stabilized on didanosine, with delavirdine added (400 mg every 8 hours).

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8980774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163679/
https://www.medscape.com/viewarticle/457367
https://www.medscape.com/viewarticle/457367
https://medlineplus.gov/druginfo/meds/a600034.html
https://pubmed.ncbi.nlm.nih.gov/8980774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163679/
https://www.smolecule.com/products/s525592?utm_src=pdf-body
https://www.medscape.com/viewarticle/457367
https://www.smolecule.com/products/s525592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Treatment Protocol Delavirdine Cmax (M) Delavirdine AUC (uMe<h)
Baseline (Didanosine alone) 355+17 153+ 79

Drugs Taken Together 224 +11 114 + 56

% Change |/ p-value 1 37% (p=0.045) 1l 25% (p=0.181)

Key Experimental Protocol: Single-Dose Crossover Study [2] [3]

¢ Objective: To evaluate the single-dose pharmacokinetic interaction between delavirdine mesylate
and didanosine.
¢ Design: Randomized, open-label, three-way crossover.
e Subjects: 12 HIV-infected patients.
e Treatments:
o A: Didanosine alone.

[e]

B: Delavirdine mesylate alone.
C: Didanosine and delavirdine mesylate concurrently.

o

(e]

D: Delavirdine mesylate given 1 hour before didanosine.
e Pharmacokinetic Analysis: Serial blood samples were collected post-dose. Plasma concentrations

of both drugs were determined, and standard non-compartmental analysis was used to calculate
Cmax, Tmax, AUC, and half-life.

Mechanism and Dosing Workflows

The diagrams below illustrate the interaction mechanism and the recommended dosing protocols derived

from the studies.
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Drug Interaction Mechanism
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Recommended Dosing Protocols
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Important Note on Clinical Relevance

It is critical to note that delavirdine has been discontinued and is no longer available in the US market
[6]. Furthermore, the buffered didanosine tablet formulation used in these studies has also been largely

superseded by the enteric-coated (EC) capsule [4] [5].

The scientific principles of pH-dependent drug interactions remain highly relevant for pharmaceutical
research and development. This case study provides a valuable framework for investigating and managing
similar interactions, especially during the development of new oral drugs where gastric pH is a critical factor

for absorption.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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